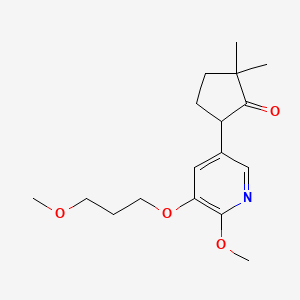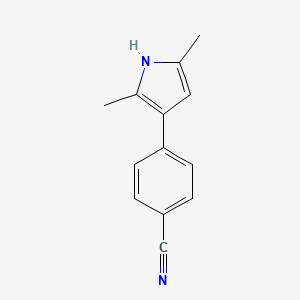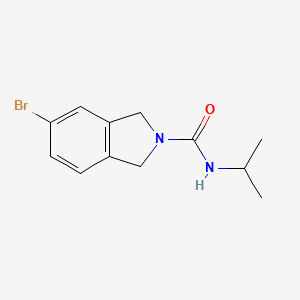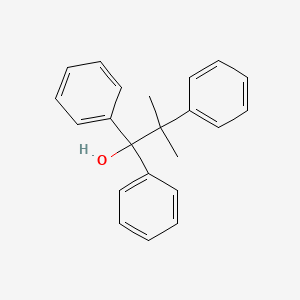
2-Methyl-1,1,2-triphenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1,2-triphenylpropan-1-ol is an organic compound with the molecular formula C22H22O. It is a tertiary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three phenyl groups and one methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol typically involves the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:
- Benzophenone reacts with methylmagnesium bromide in anhydrous ether to form an intermediate.
- The intermediate is then hydrolyzed with water to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,1,2-triphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydrocarbons with reduced functional groups.
Substitution: Formation of halogenated derivatives and other substituted products
Scientific Research Applications
2-Methyl-1,1,2-triphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1,1,2-triphenylpropan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
2-Methylpropan-1-ol (Isobutanol): A primary alcohol with similar structural features but different reactivity and applications.
1-Phenyl-1-propanol: A secondary alcohol with one phenyl group, differing in its chemical behavior and uses.
Triphenylmethanol: A tertiary alcohol with three phenyl groups, similar in structure but lacking the methyl group .
Uniqueness: 2-Methyl-1,1,2-triphenylpropan-1-ol is unique due to its combination of three phenyl groups and one methyl group attached to the central carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
61082-65-3 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-methyl-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C22H22O/c1-21(2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |
InChI Key |
BWWGNKWLWJYVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)

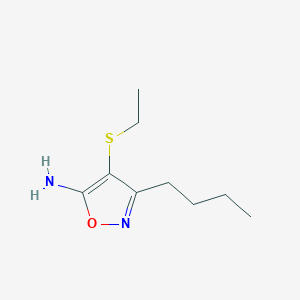

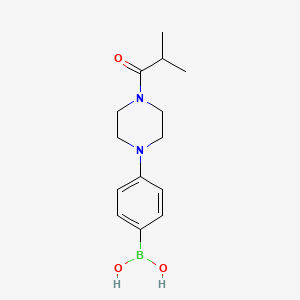
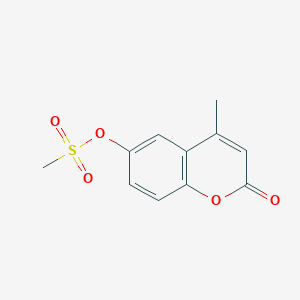

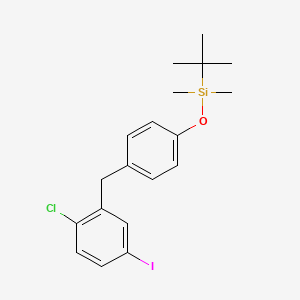
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
